![molecular formula C21H13FN2O4S B349206 1-(4-Fluorofenil)-6-metoxi-2-(1,3-tiazol-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona CAS No. 886170-58-7](/img/structure/B349206.png)

1-(4-Fluorofenil)-6-metoxi-2-(1,3-tiazol-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

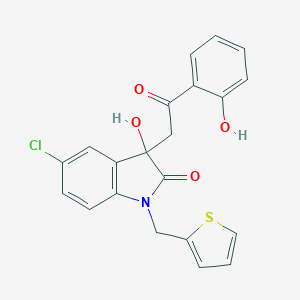

The compound contains several functional groups including a fluorophenyl group, a methoxy group, a thiazolyl group, and a dihydrochromenopyrroledione group. These groups are common in many bioactive molecules and can contribute to a variety of biological activities .

Molecular Structure Analysis

The compound’s structure includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The orientation of the thiazole ring and the nature of the substituents can greatly affect the compound’s biological activity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the thiazole ring can participate in reactions with electrophiles and nucleophiles .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los derivados de tiazol, como el que se está considerando, son conocidos por desempeñar un papel significativo en el descubrimiento de fármacos debido a su presencia en moléculas de relevancia médica. Se han utilizado en medicamentos contra el cáncer, como el dabrafenib y el dasatinib .

Agentes antifúngicos

Los compuestos que contienen estructuras de tiazol se han evaluado por sus propiedades antifúngicas, lo que podría ser relevante para el compuesto en cuestión .

Actividad antimicrobiana

Los derivados de tiazol-triazol etanol han mostrado una actividad antimicrobiana sustancial, lo que sugiere posibles aplicaciones para compuestos similares en el tratamiento de infecciones microbianas .

Actividad antitumoral

Los tiazoles han demostrado actividad citotóxica en líneas celulares tumorales humanas, lo que indica un posible uso en el tratamiento del cáncer .

Biología química

Los derivados de cromeno[2,3-c]pirrol se han destacado por su importancia en la biología química y las innovaciones farmacéuticas .

Ciencia de materiales

Los derivados de pirrol se utilizan en la ciencia de materiales debido a sus diversas aplicaciones y propiedades .

Mecanismo De Acción

Target of Action

The compound “1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is likely to target microbial cells, given its structural similarity to other thiazole derivatives . Thiazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects .

Mode of Action

For instance, some thiazole compounds inhibit the synthesis of critical proteins in microbial cells, leading to cell death .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Given the antimicrobial activity of similar thiazole derivatives, it’s plausible that this compound could affect pathways related to protein synthesis, DNA replication, or cell wall synthesis in microbial cells .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

The result of the compound’s action would likely be the inhibition of growth or death of targeted microbial cells. This is based on the known antimicrobial activity of similar thiazole derivatives .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses and antimicrobial activities . The fluorophenyl group enhances the compound’s ability to bind to specific protein targets, potentially inhibiting or activating their functions . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic flux . These effects are essential for understanding how the compound can be used to manipulate cellular functions for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of 1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interactions with biomolecules at the molecular level. The compound binds to specific protein targets through its fluorophenyl and thiazole groups, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular functions. Understanding these molecular mechanisms is crucial for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular functions . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. These temporal effects are essential for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity . At higher doses, the compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these dosage effects is crucial for developing safe and effective treatments.

Metabolic Pathways

1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in metabolic pathways, affecting cellular functions and overall metabolism. Understanding these metabolic pathways is essential for developing targeted therapies and predicting potential side effects.

Transport and Distribution

The transport and distribution of 1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation . These factors determine the compound’s effectiveness and potential side effects in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O4S/c1-27-13-6-7-14-15(10-13)28-19-16(18(14)25)17(11-2-4-12(22)5-3-11)24(20(19)26)21-23-8-9-29-21/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZBRWUUUDDHPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(3-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349123.png)

![7-Bromo-1-(2-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349124.png)

![6-ethyl-5-(4-methoxybenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B349126.png)

![3,5-dichloro-4-ethoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B349134.png)

![N-{2-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B349138.png)

![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B349139.png)

![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-4-methyl-2H-chromen-2-one](/img/structure/B349141.png)

![Methyl 5-{[(2-methoxyethyl)carbamoyl]amino}-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B349142.png)

![N-[4-[2-(5-fluoro-1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B349143.png)

![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B349146.png)

![11-chloro-3-(2-pyridinylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349149.png)

![6-methyl-9-[3-(4-morpholinyl)propyl]-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B349150.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349153.png)